molecular formula C13H22ClNO B2685099 [3-(Heptyloxy)phenyl]amine hydrochloride CAS No. 1049788-18-2

[3-(Heptyloxy)phenyl]amine hydrochloride

Cat. No.: B2685099
CAS No.: 1049788-18-2
M. Wt: 243.78
InChI Key: NAYLIFPPKQRQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Heptyloxy)phenyl]amine hydrochloride is a chemical compound of interest in medicinal chemistry and organic synthesis. As an aniline derivative featuring a heptyloxy side chain, it serves as a versatile building block (synthon) for the construction of more complex molecules. Researchers may utilize this compound in the synthesis of novel compounds for pharmacological screening, such as antimycobacterial agents, given that structurally related phenylcarbamic acid derivatives with alkoxy chains have demonstrated promising in vitro activity against various Mycobacterium species, including Mycobacterium tuberculosis . The heptyloxy chain contributes to the molecule's overall lipophilicity, a key parameter in drug design that influences membrane permeability and bioavailability . The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its handling in biological assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for specific synthetic protocols and applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-heptoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13;/h7-9,11H,2-6,10,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYLIFPPKQRQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Precursor Chemistry

Exploration of Precursor Compounds and their Transformative Chemistry

Aromatic Core : A substituted benzene (B151609) ring provides the foundational structure. Common starting points include 3-aminophenol, 3-nitrophenol, or N-(3-hydroxyphenyl)acetamide. nih.govresearchgate.net The choice of precursor is strategic; for example, starting with N-(3-hydroxyphenyl)acetamide allows for the protection of the amine functionality during the etherification step. nih.gov

Alkylating Agent : A seven-carbon alkyl chain, typically in the form of an alkyl halide like 1-bromoheptane (B155011) or 1-iodoheptane, is required to form the heptyloxy group. nih.govresearchgate.net

Acid Source : Hydrochloric acid is the essential precursor for the final salt formation step, which enhances the stability and crystallinity of the final product. unodc.org

The transformative chemistry involves the conversion of these precursors through well-established reactions. The Williamson ether synthesis is the key reaction for forming the C-O-C bond of the ether. The transformation of a nitro or acetamido group into a primary amine via reduction or hydrolysis, respectively, is another critical step. nih.govresearchgate.net Each precursor is chosen for its reactivity and its ability to be selectively transformed in the presence of other functional groups.

Integration of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to reduce environmental impact. This involves the use of safer solvents, the reduction of waste, and the development of more energy-efficient processes.

Key green chemistry approaches applicable to the synthesis of [3-(Heptyloxy)phenyl]amine hydrochloride include:

Organocatalysis : The use of small organic molecules as catalysts, such as L-proline, is a significant advancement. These catalysts are often biodegradable, less toxic than their metal-based counterparts, and can be used to promote reactions like the Mannich-type reaction for C-N bond formation under solvent-free conditions. rsc.org

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and eliminates the environmental and safety hazards associated with volatile organic compounds. L-proline catalysis, for example, has been shown to be highly effective for certain reactions at room temperature in the absence of a solvent. rsc.org

Sonochemistry : The use of ultrasonic irradiation can significantly enhance reaction rates, leading to shorter reaction times and lower energy consumption. This technique has been successfully applied to the synthesis of various heterocyclic compounds, often resulting in higher product yields compared to conventional heating methods. researchgate.net By reducing reaction times from hours to minutes, sonochemistry represents a powerful tool for developing more sustainable synthetic protocols.

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms Involving the Amine and Heptyloxy Moieties

The reactivity of [3-(heptyloxy)phenyl]amine centers on two main sites: the nitrogen lone pair of the amine and the aromatic ring, which is activated by both the amine and the heptyloxy groups.

Amine Group Reactivity : The primary amine (-NH₂) is a potent nucleophile and a moderate base. mnstate.edulibretexts.org The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. In acidic conditions, the amine is protonated to form the anilinium ion, which deactivates the aromatic ring toward electrophilic substitution. The basicity of the amine is influenced by the electron-donating heptyloxy group, though it is weaker than typical aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. mnstate.edu

Heptyloxy Moiety and Aromatic Ring Reactivity : The heptyloxy group (-OC₇H₁₅) is a strong electron-donating group through resonance, enriching the electron density of the benzene ring, particularly at the ortho and para positions (C2, C4, and C6). This activation makes the ring highly susceptible to electrophilic aromatic substitution reactions. However, the amine group is an even stronger activating group, and its directing effects are paramount. The ether linkage itself is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Oxidation reactions of meta-substituted anilines have been shown to yield products like azobenzene. orientjchem.org The reaction mechanism likely involves the formation of a positively charged transition state, as electron-donating groups on the ring accelerate the reaction rate. orientjchem.org

Derivatization Reactions and Synthetic Transformations

[3-(Heptyloxy)phenyl]amine serves as a versatile building block for the synthesis of more complex molecules through various derivatization pathways. researchgate.netresearchgate.net

Amidation: The nucleophilic amine group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. libretexts.orgresearchgate.net This reaction, often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is a common strategy for protecting the amine group or for building larger molecular scaffolds. mnstate.edu The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Alkylation: The amine can undergo N-alkylation with alkyl halides via an Sₙ2 mechanism. msu.edu However, this reaction is often difficult to control, leading to polyalkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.eduyoutube.com To achieve mono-alkylation, a large excess of the amine is typically used. mnstate.edu Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing secondary and tertiary amines.

Reaction TypeReagent ExampleProduct TypeKey Conditions
Amidation Acetyl ChlorideN-(3-(heptyloxy)phenyl)acetamideBase (e.g., Pyridine)
Alkylation Methyl IodideN-methyl-3-(heptyloxy)anilineExcess amine for mono-alkylation
Sulfonylation Benzenesulfonyl ChlorideN-(3-(heptyloxy)phenyl)benzenesulfonamideAlkaline conditions

The bifunctional nature of [3-(heptyloxy)phenyl]amine, possessing a nucleophilic amine and an activated aromatic ring, makes it a valuable precursor in heterocyclic synthesis. Annulation reactions, which involve the formation of a new ring fused to the existing benzene ring, are a key synthetic transformation. rsc.orgbohrium.combeilstein-journals.org

For instance, anilines are widely used in the synthesis of nitrogen-containing heterocycles such as indoles, quinolines, and benzodiazepines. In a typical reaction, the amine acts as a nucleophile to form an initial bond with a dielectrophilic partner, followed by an intramolecular cyclization onto the activated aromatic ring. researchgate.net

Heterocycle ClassGeneral Synthetic StrategyReagent Examples
Quinolines Skraup synthesis, Doebner-von Miller reactionGlycerol, sulfuric acid, oxidizing agent
Indoles Fischer indole (B1671886) synthesis (requires prior derivatization)Phenylhydrazine derivative + ketone/aldehyde
Benzodiazepines Reaction with a β-dicarbonyl compound or equivalentMalonic acid, acetylacetone
1,2,4-Triazoles Multi-step condensation and cyclizationTriethyl orthoformate, hydrazine (B178648) derivatives

Kinetic and Thermodynamic Profiling of Chemical Processes

Detailed kinetic and thermodynamic studies specifically on [3-(heptyloxy)phenyl]amine hydrochloride are not extensively documented in publicly accessible literature. However, research on similar substituted anilines provides valuable insights.

Studies on the oxidation of meta-substituted anilines have determined key thermodynamic activation parameters. orientjchem.org For the oxidation of m-methoxyaniline, a close analog, the following parameters have been reported:

Activation ParameterValue for m-methoxyanilineUnit
Enthalpy of Activation (ΔH‡)52.8kJ mol⁻¹
Entropy of Activation (ΔS‡)-113.6J K⁻¹ mol⁻¹
Gibbs Free Energy of Activation (ΔG‡)87.1kJ mol⁻¹

Data adapted from a study on the oxidation of meta-substituted anilines. orientjchem.org

These values, particularly the negative entropy of activation, suggest a highly ordered transition state. orientjchem.org The reaction rate is influenced by the electronic nature of the substituents; electron-donating groups like heptyloxy are expected to increase the reaction rate in processes involving an electron-deficient transition state. orientjchem.orgnih.gov Further kinetic analysis of oxidative coupling reactions involving anilines has shown them to often follow first-order kinetics, with stability constants that can be temperature-dependent. researchgate.net

Research into Compound Stability and Degradation Mechanisms

The stability of this compound is generally good under standard storage conditions, particularly in its solid salt form. The primary routes of degradation for anilines involve oxidation and photodecomposition. colorado.edursc.orgrsc.org

The amine group is susceptible to oxidation, which can occur upon exposure to air and light over prolonged periods. This process can lead to the formation of colored impurities, such as nitroso, nitro, and azo compounds, resulting in the characteristic darkening of aniline (B41778) samples. The activated aromatic ring can also undergo oxidative polymerization.

The heptyloxy ether linkage is chemically robust under neutral and basic conditions but can be susceptible to cleavage by strong acids, particularly at elevated temperatures. Under environmental conditions, degradation would likely proceed via microbial oxidation of the alkyl chain and the aromatic ring.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Molecular Orbitals

Quantum chemical methods, particularly DFT, are instrumental in elucidating the electronic landscape of organic molecules. For [3-(Heptyloxy)phenyl]amine hydrochloride, these calculations would reveal how the interplay between the aromatic ring, the electron-donating amino group, and the heptyloxy substituent dictates its molecular properties.

The electronic structure is fundamentally described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

In the case of 3-substituted anilines, the substituents significantly influence the electron distribution. The heptyloxy group at the meta position is an ortho-, para-director and an activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its inductive electron-withdrawing effect. This donation of electron density to the aromatic ring would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted aniline (B41778). DFT studies on various aniline derivatives consistently show that electron-donating groups increase the HOMO energy level. samipubco.comechemcom.com The protonation of the amine group to form the hydrochloride salt, however, would have a significant counteracting effect, as the -NH3+ group is strongly electron-withdrawing, which would lower the HOMO energy and increase the HOMO-LUMO gap.

PropertyTypical Calculated Value (Aniline Derivatives)Expected Influence on [3-(Heptyloxy)phenyl]amine
HOMO Energy -5.0 to -6.5 eVThe heptyloxy group raises the HOMO energy (destabilizes it), increasing electron-donating ability.
LUMO Energy -0.5 to -1.5 eVThe heptyloxy group has a smaller effect on the LUMO, but generally raises its energy slightly.
HOMO-LUMO Gap 4.0 to 5.5 eVThe net effect of the heptyloxy group is a slight reduction in the energy gap compared to aniline.
Dipole Moment 1.5 to 3.0 DebyeThe polar C-O and N-H bonds, combined with the long alkyl chain, would result in a significant molecular dipole moment.

Molecular Modeling of Conformational Landscapes and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and interactions with other molecules. Molecular modeling techniques, ranging from quantum mechanics to more computationally efficient molecular mechanics force fields, can map out the molecule's conformational landscape.

The most significant source of conformational flexibility is the heptyloxy side chain. Rotation around the various C-C and C-O single bonds allows the heptyl group to adopt numerous conformations. The lowest energy conformers would likely feature a staggered arrangement along the alkyl chain to minimize steric hindrance. The orientation of the heptyloxy group relative to the phenyl ring is also critical. Studies on long-chain alkylbenzenes and alkoxybenzenes show that the alkyl chain often prefers to be oriented away from the ring to reduce steric clash. nih.govrsc.org

Intermolecular interactions are crucial for understanding the condensed-phase behavior of the compound. In the hydrochloride salt, the primary interaction will be the strong ionic and hydrogen-bonding interaction between the ammonium (B1175870) cation (-NH3+) and the chloride anion (Cl-). The -NH3+ group can act as a hydrogen bond donor, while the oxygen of the heptyloxy group can act as a hydrogen bond acceptor. researchgate.net Furthermore, the aromatic rings can engage in π-π stacking interactions, and the long heptyl chains can participate in van der Waals interactions, potentially leading to the formation of ordered structures or aggregates in solution or the solid state. nii.ac.jpelsevierpure.com Computational studies on aniline clusters have demonstrated the importance of both hydrogen bonding and dispersion forces in determining their stable geometries. bohrium.com

Interaction TypeKey Structural Features InvolvedExpected Significance
Ionic Bonding Ammonium cation (-NH3+) and Chloride anion (Cl-)Primary force in the solid state.
Hydrogen Bonding -NH3+ group (donor), ether oxygen (acceptor), Cl- (acceptor)Strong directional interactions influencing crystal packing and solvation.
π-π Stacking Phenyl ringsContributes to the stability of crystal lattices and aggregates.
Van der Waals Forces Heptyl chains, Phenyl ringsSignificant due to the long alkyl chain, promoting aggregation.

Predictive Analysis of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the reactivity of molecules. By calculating various electronic parameters and mapping the molecular electrostatic potential (MEP), one can identify the most likely sites for chemical reactions. echemcom.com

For [3-(Heptyloxy)phenyl]amine, the MEP would likely show a region of high negative potential (red/yellow) around the ether oxygen and delocalized across the aromatic ring, indicating sites susceptible to electrophilic attack. Conversely, the amine protons would be regions of positive potential (blue), especially in the protonated hydrochloride form, indicating their acidic nature.

These predictive models can be used to understand potential reaction mechanisms. For instance, in an electrophilic aromatic substitution reaction, calculations could be used to model the transition states for attack at the ortho, meta, and para positions relative to the two substituents, confirming that the ortho and para positions relative to the activating heptyloxy group are the most favorable.

Reactivity DescriptorDefinitionPredicted Characteristic for [3-(Heptyloxy)phenyl]amine
Chemical Hardness (η) (ELUMO - EHOMO) / 2Relatively low (soft), indicating higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Moderate value, typical for substituted anilines.
Electrophilicity Index (ω) μ2 / 2η (where μ ≈ (EHOMO + ELUMO)/2)Moderate electrophilicity, but strong nucleophilicity.
Nucleophilicity Related to HOMO energyHigh, due to electron-donating substituents on the ring.

Application of In Silico Methods for Structure-Reactivity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to correlate a molecule's structure with its biological activity or physical properties, respectively. nih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity.

For a compound like this compound, a wide range of descriptors could be calculated computationally. These fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Connectivity indices that describe how atoms are linked.

Geometrical (3D): Molecular surface area, volume, shape indices.

Quantum Chemical (4D): HOMO/LUMO energies, dipole moment, partial atomic charges.

While specific QSAR studies involving this compound are not available, its calculated descriptors could be used to predict various properties based on existing models for aniline derivatives. nih.gov For example, lipophilicity (logP) is a critical parameter for drug design and can be accurately predicted using computational methods. The presence of the long heptyl chain would significantly increase the predicted logP compared to simpler anilines. Similarly, toxicity models based on structural alerts could flag the aniline substructure, while other descriptors would modulate the predicted risk. nih.gov These in silico approaches are invaluable in the early stages of chemical assessment for prioritizing synthesis and testing, thereby reducing reliance on extensive experimental work.

Descriptor ClassExample DescriptorsInformation Provided
Topological Wiener Index, Kier & Hall IndicesDescribes molecular size, shape, and degree of branching.
Geometrical Solvent Accessible Surface Area (SASA)Relates to how the molecule interacts with its environment/solvent.
Electronic HOMO/LUMO energies, Dipole MomentQuantifies the electronic structure and potential for electrostatic interactions.
Lipophilicity Calculated logP (e.g., ClogP, AlogP)Predicts partitioning between aqueous and lipid phases, crucial for bioavailability.

Based on a thorough search of publicly available scientific literature, detailed experimental data specifically for the compound "this compound" concerning advanced spectroscopic and chromatographic research methodologies is not available. Published studies detailing Two-Dimensional NMR, Solid-State NMR, High-Resolution Mass Spectrometry, X-ray Crystallography, or specific HPLC method development for this particular molecule could not be located.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables while adhering to the strict constraint of focusing solely on "this compound".

Advanced Spectroscopic and Chromatographic Research Methodologies

Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds within a sample. thermofisher.com In the context of pharmaceutical analysis, GC-MS is indispensable for impurity profiling, which involves the detection and characterization of unwanted chemicals, such as reaction byproducts or degradation products, that may be present in active pharmaceutical ingredients (APIs) and their intermediates. ijprajournal.com The high sensitivity and robust identification capabilities of GC-MS make it an essential tool for ensuring the purity and quality of compounds like [3-(Heptyloxy)phenyl]amine hydrochloride. frontiersin.org

The methodology of GC-MS involves a two-step process. First, the volatile components of the sample are separated in the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column containing a stationary phase. frontiersin.org The separation is based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times.

Following separation in the GC, the eluted compounds are introduced into the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a unique "fingerprint" for each compound. By comparing these spectra to established libraries, such as those from Wiley or NIST, or with known standards, researchers can identify the individual volatile byproducts. frontiersin.org

For a compound such as this compound, potential volatile byproducts could arise from several sources, including residual starting materials, intermediates from the synthesis process, or products of thermal degradation during analysis. Given its structure, which includes an aromatic amine and a heptyl ether chain, hypothetical byproducts could include, but are not limited to, phenol, heptanol, or other related aromatic and aliphatic compounds.

Detailed Research Findings

While specific experimental data on the volatile byproduct profile of this compound is not extensively detailed in publicly available literature, a representative analysis can be conceptualized. A hypothetical GC-MS analysis would aim to identify trace-level volatile impurities that could impact the compound's purity. The findings would typically be presented in a data table format, correlating retention times with the identified compounds and their key mass spectral fragments.

Below is an illustrative data table representing the type of results that would be generated from a GC-MS analysis for volatile byproducts.

Interactive Data Table: Hypothetical GC-MS Analysis of Volatile Byproducts

Retention Time (min)Identified Volatile ByproductKey Mass Fragments (m/z)Potential Origin
4.25Phenol94, 66, 65Degradation/Synthesis Precursor
6.811-Heptene98, 83, 69, 55Degradation of heptyloxy group
8.53Aniline (B41778)93, 66, 65Core structure degradation
10.121-Heptanol116, 98, 83, 70Synthesis Reactant/Degradation
12.473-Aminophenol109, 80, 53Synthesis Intermediate

Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information obtained from a GC-MS analysis and does not represent experimentally verified results for this compound.

This structured approach allows for a meticulous profiling of volatile organic compounds, ensuring a comprehensive understanding of the purity of the target compound. researchgate.net The sensitivity of modern GC-MS systems can often achieve detection limits in the parts-per-million (ppm) or even parts-per-billion (ppb) range, which is critical for meeting the stringent requirements of regulatory authorities. restek.com

Biological Research Investigations and Mechanistic Studies

In Vitro Biochemical Assay Development for Target Interaction Research

No information was found regarding the development of specific in vitro biochemical assays to investigate the target interactions of [3-(Heptyloxy)phenyl]amine hydrochloride.

Elucidation of Molecular Binding Mechanisms with Purified Biomolecules (e.g., receptors, enzymes)

There are no available studies detailing the molecular binding mechanisms of this compound with any purified biomolecules such as receptors or enzymes.

Cellular Permeability and Distribution Studies in Model Cell Lines

No data from cellular permeability and distribution studies for this compound in any model cell lines have been published.

Structure-Activity Relationship (SAR) Studies in Mechanistic Biology

No structure-activity relationship (SAR) studies involving this compound to elucidate its mechanistic biology have been reported in the scientific literature.

Enzyme Modulation and Inhibition Mechanism Research

There is no available research on the effects of this compound on enzyme modulation or any studies into its potential enzyme inhibition mechanisms.

Material Science and Applied Chemistry Research

Utilization as a Monomer or Intermediate in Polymer Chemistry Research

[3-(Heptyloxy)phenyl]amine hydrochloride, or more commonly its free amine form, 3-(heptyloxy)aniline (B1317181), serves as a valuable monomer in the synthesis of polyaniline derivatives. Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications stemming from its unique electronic, optical, and redox properties. nih.govresearchgate.net The introduction of substituents onto the aniline (B41778) monomer unit is a key strategy for modifying the properties of the resulting polymer. nih.govrsc.org

The heptyloxy group in the meta-position of the aniline ring is expected to impart several desirable characteristics to the corresponding polymer, poly(3-(heptyloxy)aniline). The long alkyl chain enhances the solubility of the polymer in common organic solvents, which is a significant advantage for processability and the formation of thin films. nih.gov This improved solubility facilitates the characterization of the polymer and its fabrication into various forms for practical applications. rsc.org

The general method for the polymerization of aniline derivatives involves chemical or electrochemical oxidation in an acidic medium. nih.govgoogle.com For instance, chemical oxidative polymerization can be carried out using an oxidant such as ammonium (B1175870) persulfate in a hydrochloric acid solution. nih.gov The presence of the substituent on the aniline ring can influence the polymerization process and the final properties of the polymer, such as its morphology and electrical conductivity. rsc.org The resulting polymers often exist in the protonated emeraldine (B8112657) form, which is electrically conductive. rsc.org

The synthesis of copolymers is another approach to fine-tune the material's properties. By copolymerizing 3-(heptyloxy)aniline with aniline or other aniline derivatives, it is possible to create materials with properties that are intermediate to those of the respective homopolymers, offering a pathway to further enhance processability and other desired characteristics. scirp.org

Table 1: Polymerization Approaches for Aniline Derivatives

Polymerization MethodTypical ReagentsKey Advantages
Chemical Oxidative PolymerizationAniline derivative, Ammonium Persulfate, Hydrochloric AcidScalable, versatile for various derivatives
Electrochemical PolymerizationAniline derivative, Acidic electrolyteGood control over film thickness and morphology
CopolymerizationTwo or more different aniline monomers, Oxidant, AcidTunable properties by varying monomer ratios

Investigation of Self-Assembly Properties and Supramolecular Architectures

The molecular structure of this compound, with its hydrophilic amine hydrochloride head and a long hydrophobic heptyloxy tail, makes it an amphiphilic molecule. This amphiphilicity drives the self-assembly of the molecules into organized supramolecular structures in solution. The study of such self-assembly is a significant area of research, as it offers a bottom-up approach to creating complex and functional nanomaterials. nih.gov

In aqueous environments, it is anticipated that these molecules would form micelles or other aggregates to minimize the unfavorable interactions between the hydrophobic tails and water. The nature of the self-assembled structures can be influenced by factors such as concentration, temperature, and the presence of additives. nih.gov The resulting nano- or micro-scale architectures can exhibit interesting properties and have potential applications in areas like drug delivery and nanotechnology. researchgate.net

The self-assembly of aniline oligomers has been shown to lead to the formation of various supramolecular structures, such as nanoparticles, nanofibers, and nanotubes. researchgate.net The specific morphology of the final product is often related to the structure of the oligomeric species formed during the initial stages of aniline chemical oxidative polymerization. researchgate.net For substituted anilines like 3-(heptyloxy)aniline, the heptyloxy chain would play a crucial role in directing the self-assembly process, potentially leading to novel and well-defined morphologies. The study of these self-assembled structures is essential for understanding the fundamental principles that govern molecular organization and for harnessing these structures for advanced applications. rsc.orgcam.ac.uk

Research into Optoelectronic or Functional Material Applications

Polymers derived from 3-(heptyloxy)aniline are expected to possess interesting optoelectronic properties, making them candidates for applications in functional materials and devices. Polyaniline and its derivatives are known for their electroactivity and are used in a variety of applications, including light-emitting diodes, electrochromic devices, and sensors. researchgate.net The introduction of the heptyloxy substituent can modulate the electronic properties of the polymer backbone. primescholars.com

The alkoxy group can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its optical absorption and emission characteristics. primescholars.com This tuning of the electronic structure is critical for designing materials for specific optoelectronic applications, such as organic photovoltaics and photodetectors. researchgate.net The enhanced solubility of the polymer due to the heptyloxy group also facilitates the fabrication of uniform thin films, which is crucial for device performance. nih.govrsc.org

Research in this area would involve the synthesis of poly(3-(heptyloxy)aniline) and its characterization using techniques such as UV-Vis and fluorescence spectroscopy to determine its optical properties. nih.gov The electrical properties, including conductivity, would also be a key area of investigation. The goal is to establish a structure-property relationship that can guide the design of new functional materials based on substituted polyanilines for advanced optoelectronic applications. primescholars.com

Table 2: Potential Optoelectronic Applications of Poly(3-(heptyloxy)aniline)

ApplicationKey PropertyRole of Heptyloxy Group
Organic Light-Emitting Diodes (OLEDs)ElectroluminescenceTuning of emission color and processability
Organic Photovoltaics (OPVs)Photoconductivity, Charge transportModification of energy levels for efficient charge separation
Electrochromic DevicesReversible color change upon redox switchingEnhanced solubility for film formation, modified color states
SensorsChange in conductivity upon analyte exposureImproved processability for device fabrication

Development of Chemical Sensors and Probes Based on Amine Reactivity

The amine group in this compound and its corresponding polymer is chemically reactive and can interact with various analytes. This reactivity forms the basis for the development of chemical sensors and probes. Polyaniline-based sensors have been extensively studied for the detection of various gases and chemical species. nih.govresearchgate.net

The sensing mechanism of polyaniline-based sensors often relies on the change in the polymer's electrical conductivity or color upon exposure to an analyte. ripublication.com For example, in the case of ammonia (B1221849) sensing, the lone pair of electrons on the ammonia molecule can interact with the acidic sites on the protonated polyaniline backbone, leading to a decrease in conductivity. rsc.org The sensitivity and selectivity of the sensor can be tuned by modifying the chemical structure of the polymer. nih.gov

The presence of the heptyloxy group in poly(3-(heptyloxy)aniline) can influence the sensor's performance. The long alkyl chain can affect the morphology of the polymer film, which in turn can impact the diffusion of the analyte to the sensing sites. rsc.org Furthermore, the electronic effect of the heptyloxy group can modulate the interaction between the polymer and the analyte. Research in this area focuses on fabricating thin films of the polymer and testing their response to various analytes to evaluate their potential as active materials in chemical sensors. nih.govripublication.com

Analytical Method Development for Research Grade Purity and Quantification

Development of Robust Analytical Protocols for Purity Determination in Research Samples

The primary goal in developing analytical protocols for a research-grade compound like "[3-(Heptyloxy)phenyl]amine hydrochloride" is to create a reliable method for separating the main component from any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for this purpose. iltusa.com The choice between them depends on the compound's volatility and thermal stability. iltusa.com Given the nature of an aromatic amine hydrochloride, HPLC is often the preferred method due to its versatility and high resolution for non-volatile or thermally labile substances. iltusa.com

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is typically developed for the analysis of aromatic amines. nih.gov The development process involves a systematic evaluation of critical parameters to achieve optimal separation and peak shape. For "this compound," challenges such as peak splitting can occur due to the presence of the hydrochloride salt, which may require careful control of the mobile phase pH with a suitable buffer. chromforum.org

Key development steps include:

Column Selection: A C18 column is a common starting point, offering good retention and separation for moderately polar compounds.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components, from polar to non-polar, with good resolution.

Detector Selection: A UV detector is standard for aromatic compounds due to their chromophoric nature. The detection wavelength is selected at the absorbance maximum of "this compound" to ensure maximum sensitivity.

Gas Chromatography (GC)

GC is a viable alternative, particularly for identifying residual solvents or more volatile impurities. iltusa.com Since "this compound" itself is a salt and not highly volatile, analysis would typically be performed on the free base form or after derivatization to increase volatility. A Flame Ionization Detector (FID) is commonly used for its broad applicability to organic compounds, while a Mass Spectrometer (MS) detector can be used for definitive identification. tapi.com

Table 1: Example Analytical Protocols for Purity Determination

Parameter HPLC Method GC Method
Instrument HPLC with UV Detector Gas Chromatograph with FID
Column C18, 250 mm x 4.6 mm, 5 µm Capillary Column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (Gradient Elution) Helium
Flow Rate 1.0 mL/min 1.2 mL/min
Detector UV at 245 nm Flame Ionization Detector (FID)
Column Temperature 30°C Temperature Program: 100°C (2 min), ramp to 280°C at 15°C/min
Injection Volume 10 µL 1 µL (Split mode)

| Sample Preparation | Dissolved in Mobile Phase A/B (50:50) | Dissolved in Methanol |

Validation of Analytical Methods for Quantitative Analysis in Research Matrices

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nist.gov It ensures the reliability, accuracy, and precision of the results obtained. nih.gov For the quantitative analysis of "this compound," the developed HPLC method would undergo validation according to guidelines established by organizations like the International Council for Harmonisation (ICH). The validation process assesses several key performance characteristics. gavinpublishers.com

Specificity/Selectivity: This parameter ensures that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. gavinpublishers.com This is typically demonstrated by analyzing a placebo and spiked samples to show a lack of interference at the retention time of the main peak.

Linearity: Linearity establishes the relationship between the concentration of the analyte and the instrumental response. The method's response must be directly proportional to the concentration of "this compound" over a specified range. This is assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Accuracy: Accuracy is the closeness of the test results to the true value. gavinpublishers.com It is determined by applying the method to samples to which a known amount of the analyte has been added (spiked samples) and calculating the percentage recovery.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). gavinpublishers.com It provides an indication of the method's reliability during normal usage.

Table 2: Representative Validation Parameters for a Quantitative HPLC Method

Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the analyte's retention time. Complies
Linearity (Range) 50-150% of the nominal concentration Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% RSD = 0.8%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 2.0% RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1 0.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1 0.03 µg/mL

| Robustness | RSD ≤ 2.0% for all tested variations. | Complies |

Impurity Profiling and Trace Analysis Techniques

Impurity profiling is the identification and quantification of all potential impurities in a substance. nih.gov For a research chemical, this is crucial as impurities can significantly impact experimental outcomes. Impurities can originate from various sources, including the manufacturing process (raw materials, intermediates, by-products), or degradation during storage. nih.govresearchgate.net They are generally classified into organic impurities, inorganic impurities, and residual solvents. emerypharma.com

To detect and identify these impurities at trace levels, highly sensitive and specific analytical techniques are required.

Organic Impurities: These include starting materials, by-products, and degradation products. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are exceptionally powerful tools for this purpose. nih.gov They combine the separation capabilities of chromatography with the identification power of mass spectrometry, allowing for the structural elucidation of unknown impurities even at very low concentrations. tapi.com

Inorganic Impurities: These can include reagents, catalysts (e.g., heavy metals), and inorganic salts. emerypharma.com Inductively Coupled Plasma (ICP) spectroscopy is the technique of choice for analyzing trace metals. americanpharmaceuticalreview.com ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) can detect and quantify a wide range of elements at parts-per-million (ppm) or even parts-per-billion (ppb) levels, ensuring that residual metal catalysts are below acceptable thresholds. americanpharmaceuticalreview.comsepscience.com

Residual Solvents: Solvents used during the synthesis and purification process can be retained in the final product. Headspace Gas Chromatography (HS-GC) is the standard method for analyzing residual solvents. tapi.com This technique is highly sensitive and ideal for quantifying volatile organic compounds in a solid matrix.

Table 3: Techniques for Impurity Profiling of this compound

Impurity Type Potential Source Analytical Technique
Organic Impurities Synthesis by-products, unreacted starting materials, degradation products LC-MS, GC-MS
Inorganic Impurities Catalysts (e.g., Palladium, Platinum), reagents, inorganic salts ICP-MS, ICP-OES

| Residual Solvents | Reaction and purification solvents (e.g., Methanol, Toluene) | Headspace GC (HS-GC) |

Future Research Directions and Interdisciplinary Prospects

Emerging Methodologies in Chemical Synthesis and Characterization

The synthesis and characterization of substituted anilines, including [3-(Heptyloxy)phenyl]amine hydrochloride, are continually evolving. Researchers are moving beyond traditional methods to develop more efficient, selective, and scalable protocols.

A significant advancement lies in reversing the conventional site-selectivity of C-H activation, which provides more efficient pathways to previously inaccessible bonds. nih.gov One such emerging method is a Brønsted acid-catalyzed reaction that selectively performs meta-amination of anisidines in a one-pot procedure. nih.gov This approach simplifies the synthesis of meta-substituted anilines and demonstrates remarkable functional group tolerance and scalability. nih.gov Another innovative strategy is the direct functionalization of C-H bonds, which offers a more efficient alternative to traditional multistep syntheses that can be costly and generate significant waste. uva.nl For instance, the development of a para-selective C–H olefination of aniline (B41778) derivatives using a palladium/S,O-ligand catalytic system represents a major step forward. uva.nl Preliminary studies suggest that the specialized ligand promotes the cleavage of the C-H bond, which is the rate-limiting step in the reaction. uva.nl

Characterization of these novel compounds relies on a suite of advanced analytical techniques. Beyond standard methods, modern research employs a combination of spectroscopic and microscopic techniques to fully elucidate the structure and properties of new aniline derivatives. nih.govrsc.orgresearchgate.net These methods confirm the molecular structure and provide insights into the material's physical characteristics. nih.govrsc.org For example, scanning electron microscopy (SEM) is used to reveal the surface morphology of new polymers derived from aniline monomers, showing how substituents can alter the material's structure from heterogeneous and hierarchical to spherical. nih.govrsc.orgresearchgate.net

Table 1: Emerging Methodologies in the Synthesis of Substituted Anilines
MethodologyDescriptionKey AdvantagesReference
Brønsted Acid-Catalyzed Meta-AminationA one-pot procedure for the selective amination at the meta position of anisidine derivatives.Simplifies synthesis, high functional group tolerance, scalability. nih.gov
Palladium-Catalyzed C-H OlefinationA direct functionalization of C-H bonds at the para position using a Pd/S,O-ligand catalyst.Reduces steps, cost, and waste; operationally simple and scalable. uva.nl
Enantiospecific SuFEx ReactionReaction of sulfonimidoyl fluorides with anilines using a Ca(NTf2)2 catalyst to create chiral sulfonimidamides.Proceeds with high enantiospecificity (inversion of configuration at the sulfur atom). nih.gov
Table 2: Advanced Characterization Techniques for Aniline Derivatives
TechniqueInformation ObtainedReference
Nuclear Magnetic Resonance (1H, 13C NMR)Provides detailed information about the molecular structure and connectivity of atoms. nih.govrsc.orgresearchgate.net
Fourier-Transform Infrared (FT-IR) SpectroscopyConfirms the presence of specific functional groups within the molecule. nih.govrsc.orgresearchgate.net
Mass Spectrometry (MS)Determines the molecular weight and elemental composition of the compound. mdpi.com
Scanning Electron Microscopy (SEM)Reveals the surface morphology and microstructure of polymeric materials derived from anilines. nih.govrsc.orgresearchgate.net

Advanced Computational Approaches for Predictive Chemical Research

Computational chemistry has become an indispensable tool for accelerating research into molecules like this compound. researchgate.net These advanced approaches allow for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby guiding experimental work more efficiently.

Density Functional Theory (DFT) is a powerful method used to optimize molecular structures and analyze quantum chemical parameters, providing insights into the electronic properties of substituted anilines. researchgate.net Machine learning (ML) techniques are increasingly being adopted to build predictive models from these computed parameters and experimental data sets. researchgate.net These ML models can rapidly and accurately predict properties such as bioactivity and drug-likeness for novel compounds, overcoming challenges in traditional screening. researchgate.net

Another critical area is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies correlate the chemical structure of substituted anilines with their biological effects, such as toxicity. nih.gov For example, the toxicity of various anilines has been successfully correlated with descriptors like the Hammett sigma constant and hydrogen bonding capacity, suggesting that toxicity increases with the hydrogen bond donor capacity of the amine group. nih.gov Furthermore, in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles are used to assess the pharmacokinetic properties and potential liabilities of new aniline derivatives early in the research process. researchgate.netnih.gov Molecular docking simulations are also employed to visualize and predict how these molecules might bind to biological targets, such as kinases, which is crucial for drug design. mdpi.com

Table 3: Computational Approaches in Aniline Derivative Research
Computational MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT)Structure optimization and analysis of electronic properties.Quantum chemical parameters, molecular orbital energies (HOMO/LUMO). researchgate.net
Machine Learning (ML)Development of predictive models from large datasets.Drug-likeness, bioactivity, material properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlating molecular structure with biological activity or toxicity.EC50 values, toxicity profiles. nih.gov
Molecular DockingPredicting the binding orientation of a molecule to a biological target.Binding modes, protein-ligand interactions. mdpi.com
ADMET ProfilingIn silico assessment of pharmacokinetic and toxicity profiles.Human intestinal absorption (HIA), carcinogenicity, hepatotoxicity. researchgate.netnih.gov

Exploration of Undiscovered Mechanistic Pathways and Interactions

Understanding the precise mechanisms by which molecules like this compound are formed and how they interact with their environment is a key frontier of research. Future work will focus on elucidating complex reaction pathways and discovering novel molecular interactions.

Detailed computational analysis, combined with control experiments, is critical for gaining insight into reaction mechanisms and the origin of selectivity in new synthetic methods. nih.gov For example, mechanistic studies on the enantiospecific synthesis of aniline-derived sulfonimidamides have highlighted a chelate-type coordination of the sulfonimidoyl group to a calcium catalyst and the formation of an S_N2-like transition state. nih.gov Such fundamental understanding is crucial for optimizing reaction conditions and expanding the scope of the methodology.

Beyond synthetic reactions, researchers are exploring the mechanisms of interaction between substituted anilines and biological systems. One proposed mechanism of toxicity involves the formation of hydrogen bonds between the aniline's amino group and polar groups at a membrane-water interface, leading to a disruption of the membrane's structure and function. nih.gov In a more complex biological context, research on a structurally related compound, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, has uncovered its potential as a neuroprotective agent. mdpi.com Studies suggest its mechanism of action involves the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways, which play a role in reducing neuroinflammation and tau hyperphosphorylation in models of Alzheimer's disease. mdpi.com This highlights the potential for discovering intricate biological pathways involving heptyloxy-phenyl moieties.

Table 4: Areas of Mechanistic Exploration for Aniline Derivatives
Area of ResearchExample Pathway/InteractionSignificanceReference
Synthetic Reaction MechanismsInvestigation of transition states (e.g., SN2-like) and rate-limiting steps (e.g., C-H bond cleavage).Enables optimization of synthetic routes and catalyst design. uva.nlnih.gov
Biophysical InteractionsHydrogen bonding between the aniline NH2 group and biological membranes.Explains mechanisms of toxicity and informs the design of safer molecules. nih.gov
Biological Signaling PathwaysModulation of intracellular pathways like MAPK/NF-κB by heptyloxy-phenyl structures.Uncovers potential therapeutic applications and mechanisms of action. mdpi.com

Addressing Challenges in Synthetic Efficiency and Scalability for Research Applications

For any compound to be useful in research, its synthesis must be efficient, cost-effective, and scalable. Many traditional routes to substituted anilines involve multiple steps, which can increase costs and generate considerable chemical waste. uva.nl Addressing these challenges is a primary focus of modern synthetic chemistry.

The economic and environmental impact of chemical synthesis is also a major consideration. There is a strong interest in developing methods that utilize abundant, low-cost starting materials. researchgate.net Furthermore, the chemical industry's demand for environmentally friendly processes has spurred research into new catalytic systems, particularly heterogeneous catalysts, which can be more easily recovered and reused compared to their homogeneous counterparts. researchgate.net The lack of commercially available, diverse precursors can also be a bottleneck, highlighting the need for advancements in synthetic technology to provide the structural variety required for applications like medicinal chemistry. nih.gov

Table 5: Challenges and Solutions in Synthetic Efficiency and Scalability
ChallengeEmerging SolutionImpactReference
Multistep SynthesisDevelopment of one-pot procedures and direct C-H functionalization.Reduces reaction time, cost, and waste; improves overall efficiency. nih.govuva.nl
High Cost and Waste GenerationUse of abundant starting materials and atom-economical reactions.Improves economic viability and reduces environmental footprint. uva.nlresearchgate.net
Scalability for Research NeedsFocus on developing operationally simple and robust protocols.Enables production of gram-scale or larger quantities for in-depth studies. nih.govuva.nl
Catalyst Recovery and ReuseDevelopment of heterogeneous catalysts.Simplifies product purification and lowers process costs. researchgate.net
Limited Precursor AvailabilityAdvancements in synthetic technology to create diverse building blocks.Expands accessible chemical space for research and development. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [3-(Heptyloxy)phenyl]amine hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution of a halogenated aromatic precursor with heptyloxy groups, followed by amine functionalization and HCl salt formation. Key steps include:

  • Cyclopropane Ring Formation : Use of cyclopropane precursors under controlled temperature (e.g., 80–100°C) with catalysts like Pd/C for hydrogenation .

  • Amine Protection/Deprotection : Boc-protected intermediates are often used to prevent side reactions, with HCl in dioxane for deprotection .

  • Purity Optimization : Recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) and characterization via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Cyclopropane FormationPd/C, H₂, 90°C75–85≥95%
Amine DeprotectionHCl/dioxane, RT90–95≥98%

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols :

  • PPE : Use N95 masks, nitrile gloves, and chemical-resistant lab coats. Avoid skin/eye contact due to potential irritant properties .
  • Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    • First Aid : Immediate rinsing with water (15 min for eyes), and medical observation for 48 hours post-exposure due to delayed toxicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for [3-(Heptyloxy)phenyl]amine derivatives?

  • Case Study : Discrepancies in serotonin (5-HT) receptor affinity (e.g., 5-HT1A vs. 5-HT2A) may arise from:

  • Structural Isomerism : Ortho vs. para substitution on the phenyl ring alters steric hindrance and hydrogen bonding .
  • Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or membrane preparation methods (e.g., rat vs. human cortical tissues) .
    • Methodological Adjustments :
  • Use standardized radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT1A).
  • Validate findings with orthogonal techniques (e.g., functional cAMP assays) .

Q. What experimental designs are critical for assessing metabolic stability in preclinical studies?

  • In Vitro Models :

  • Liver Microsomes : Incubate with NADPH (1 mM) and monitor degradation via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
    • Data Table :
ModelSubstrateIC₅₀ (µM)t₁/₂ (min)
Human MicrosomesTest Compound12.3 ± 1.545.2
Rat HepatocytesTest Compound8.9 ± 0.832.7

Q. How do structural modifications (e.g., heptyloxy chain length) impact solubility and bioavailability?

  • Structure-Property Relationships :

  • LogP : Increasing alkoxy chain length (C7 vs. C3) raises LogP from 2.1 to 4.2, reducing aqueous solubility (from 15 mg/mL to <1 mg/mL) .
  • Salt Form : Hydrochloride salts improve solubility in polar solvents (e.g., water: 4 mg/mL vs. free base: 0.3 mg/mL) .
    • Formulation Strategies :
  • Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for in vivo dosing .

Contradictions in Literature

  • Pharmacological Efficacy : Some studies report potent 5-HT reuptake inhibition (IC₅₀ = 50 nM), while others show weak activity (IC₅₀ > 1 µM). This may stem from differences in assay sensitivity (e.g., synaptosomal vs. cell-based assays) .
  • Synthetic Yields : Reported yields for cyclopropane intermediates vary (60–90%), likely due to catalyst batch variability (e.g., Pd/C activity) .

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